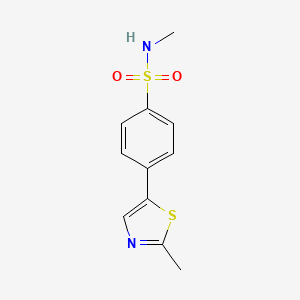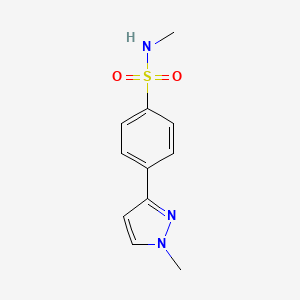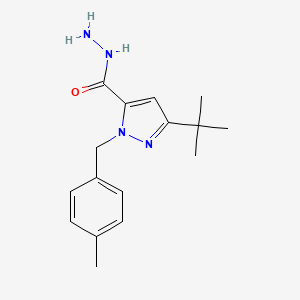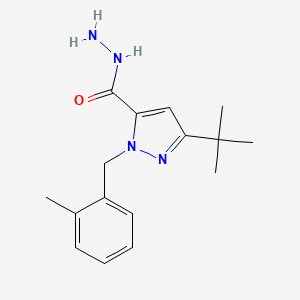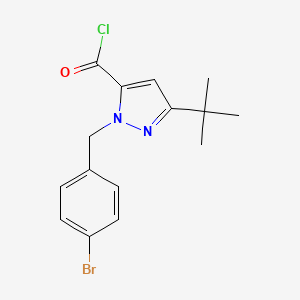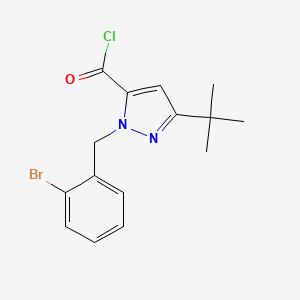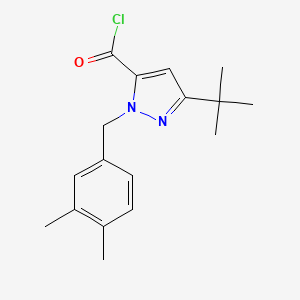
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% (5-t-butyl-2-3-trifluoromethylbenzylpyrazole-3-carbonyl chloride, 95%) is an organic compound with a molecular formula of C14H14ClF3N2O. It is a colorless to pale yellow liquid that is soluble in most organic solvents and is often used in laboratory experiments and drug synthesis. It is a versatile building block for organic synthesis and can be used for a variety of applications.
Wissenschaftliche Forschungsanwendungen
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is widely used in scientific research. It has been used in the synthesis of various compounds, such as cyclic peptides, heterocyclic compounds, and amides. It has also been used in the synthesis of novel anti-cancer agents and in the development of new anti-inflammatory drugs. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been used in the synthesis of new fluorescent probes and in the preparation of organometallic complexes.
Wirkmechanismus
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% acts as a proton acceptor and is capable of forming strong hydrogen bonds with other molecules. It is believed to be involved in the formation of hydrogen bonds between molecules, which can affect the structure and activity of the molecule. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% is believed to be involved in the formation of hydrophobic interactions between molecules, which can affect the solubility and stability of the molecule.
Biochemical and Physiological Effects
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been shown to be involved in the regulation of various biochemical and physiological processes. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission.
Vorteile Und Einschränkungen Für Laborexperimente
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has several advantages for use in laboratory experiments. It is a stable and non-toxic compound that is easily soluble in organic solvents. In addition, it is a versatile building block for organic synthesis and can be used for a variety of applications. However, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% has some limitations. It is a highly reactive compound and can be easily hydrolyzed in the presence of moisture or water. In addition, it can react with other compounds, resulting in the formation of unwanted byproducts.
Zukünftige Richtungen
The potential applications of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% are still being explored. Possible future directions include the development of new drugs, the synthesis of new compounds, and the use of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% as a building block for organic synthesis. In addition, 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% could be used to study the interactions between molecules and to elucidate the mechanisms of action of various compounds. Further research is needed to explore the potential applications of 5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%.
Synthesemethoden
5-t-Butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95% can be synthesized through a two-step reaction. First, an aryl bromide is reacted with an aryltrimethylammonium salt in the presence of a base to form an arylpyrazole. Then, the arylpyrazole is treated with thionyl chloride to form 5-t-butyl-2-(3-trifluoromethyl-benzyl)-2H-pyrazole-3-carbonyl chloride, 95%.
Eigenschaften
IUPAC Name |
5-tert-butyl-2-[[3-(trifluoromethyl)phenyl]methyl]pyrazole-3-carbonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClF3N2O/c1-15(2,3)13-8-12(14(17)23)22(21-13)9-10-5-4-6-11(7-10)16(18,19)20/h4-8H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLXASCWCVTYRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)Cl)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClF3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.76 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




